Lipophilicity and Hydrogen-Bonding Differences
Compared to its closest purchasable analog 3-amino-6-(morpholin-4-yl)pyridazine (CAS 66346-91-6, formula C₈H₁₂N₄O, MW 180.21 g·mol⁻¹), the target compound incorporates two additional methyl groups on the morpholine ring, increasing the molecular weight by 28.05 g·mol⁻¹ (208.26 vs. 180.21), adding 2 heavy atoms, and reducing the computed XLogP3-AA from approximately -0.1 to 0.4 (i.e., a 0.5 log unit increase in lipophilicity) [1][2]. The TPSA remains identical at 64.3 Ų, but the hydrogen-bond donor count decreases from 2 to 1 due to the tertiary amine on the dimethylmorpholine, while the hydrogen-bond acceptor count is preserved at 5 [2]. These differences are quantifiable and directly affect membrane permeability predictions and solubility profiles in medicinal chemistry campaigns [3].
| Evidence Dimension | Computed physicochemical properties (MW, logP, TPSA, HBD, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW 208.26, XLogP3-AA 0.4, TPSA 64.3 Ų, HBD 1, HBA 5, rotatable bonds 1 (PubChem computed) |
| Comparator Or Baseline | 3-Amino-6-(morpholin-4-yl)pyridazine (CAS 66346-91-6): MW 180.21, XLogP3-AA approx. -0.1, TPSA 64.3 Ų, HBD 2, HBA 5, rotatable bonds 1 (PubChem computed) |
| Quantified Difference | ΔMW +28.05; ΔXLogP3-AA +0.5 log units; ΔHBD -1; ΔTPSA 0 |
| Conditions | PubChem computed properties, no experimental measurement identified |
Why This Matters
The 0.5 log-unit increase in computed lipophilicity and the loss of one hydrogen-bond donor can predictably alter solubility and permeability profiles, making the dimethylmorpholine analog more suitable for scaffolds targeting intracellular or CNS targets where moderate lipophilicity is desirable.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20316790, 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine. Accessed 26 Apr 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 3-Amino-6-(morpholin-4-yl)pyridazine. Accessed 26 Apr 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
